MEK2 Inhibition and Cytotoxicity: PY vs. NI Direct Comparison in A549 Lung Cancer Cells
In a direct head-to-head in vitro study, 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione (PY) demonstrated moderate cytotoxicity against A549 lung adenocarcinoma cells, reducing cell viability by approximately 23%. The comparator 4-hydroxy-1,8-naphthyridin-2(1H)-one (NI) achieved a comparable reduction of 22% under identical conditions [1]. While both compounds exhibited similar potency, NI displayed superior chemical reactivity (first hyperpolarizability β₀ = 5.79×10⁻³⁰ esu) compared to PY (β₀ = 2.21×10⁻³⁰ esu), indicating that PY may serve as a more synthetically tractable intermediate for downstream derivatization [1].
| Evidence Dimension | Cytotoxicity (% reduction in cell viability) |
|---|---|
| Target Compound Data | ~23% reduction |
| Comparator Or Baseline | 4-Hydroxy-1,8-naphthyridin-2(1H)-one (NI): ~22% reduction |
| Quantified Difference | 1% difference (comparable cytotoxicity, divergent synthetic utility) |
| Conditions | A549 lung adenocarcinoma cell line; concentration not specified |
Why This Matters
This establishes that PY is equipotent to NI in this assay but offers distinct physicochemical properties for medicinal chemistry optimization.
- [1] Shukla, S., Trivedi, P., Sharma, P., Agarwal, P., Bishnoi, A., & Serajuddin, M. (2025). Structural studies, DFT based computational analysis and inhibitory potential of 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione and 4-hydroxy-1,8-naphthyridin-2(1H)-one against MEK2. Spectroscopy Letters, 58(7), 619–650. View Source
